molecular formula C10H11Cl2NO2 B112388 (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride CAS No. 270063-50-8

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Cat. No. B112388
CAS RN: 270063-50-8
M. Wt: 248.10 g/mol
InChI Key: MVUQWYZNNRALPX-ZETCQYMHSA-N
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Description

“(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12Cl3NO2 . It has an average mass of 284.567 Da and a monoisotopic mass of 282.993347 Da .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “this compound”, the molecular structure is represented by the formula C10H12Cl3NO2 . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, and storage temperature. For “this compound”, the molecular weight is 284.6 g/mol.

Scientific Research Applications

Environmental Impact and Treatment

  • Wastewater Treatment in Pesticide Production : Research highlights the environmental challenges posed by wastewater from the pesticide industry, containing toxic pollutants like chlorophenols. Biological processes and granular activated carbon are effective in removing these compounds, achieving up to 80-90% elimination, which is crucial for preventing contamination of natural water sources (Goodwin et al., 2018).

Biodegradation and Environmental Remediation

  • Herbicide Biodegradation : Studies focus on 2,4-D, a herbicide with structural similarities to chlorinated compounds, underscoring the role of microorganisms in degrading such environmental pollutants. Microbial remediation presents a viable strategy for mitigating the adverse effects of indiscriminate pesticide use (Magnoli et al., 2020).

Pharmacological Effects and Potential

  • Chlorogenic Acid Pharmacology : As a phenolic compound, chlorogenic acid exhibits a range of therapeutic roles, including antioxidant, anti-inflammatory, and cardioprotective effects. Its widespread occurrence in natural products like coffee and tea underlines its significance in dietary and pharmacological contexts (Naveed et al., 2018).

Chemical Properties and Applications

  • Acid Hydrolysis and Starch Modification : Acid hydrolysis, a chemical modification process, can significantly alter the structure and functionality of starch without affecting its granular morphology. Understanding the impact of acid hydrolysis on starch is essential for its scientific research and industrial applications (Wang & Copeland, 2015).

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. The safety information for “(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” includes a signal word of "Warning" . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorophenylacetic acid", "L-alanine", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "1. Conversion of 3,4-dichlorophenylacetic acid to 3,4-dichlorophenylacetyl chloride using thionyl chloride and refluxing in diethyl ether.", "2. Conversion of L-alanine to L-alanine ethyl ester using ethanol and hydrochloric acid.", "3. Coupling of 3,4-dichlorophenylacetyl chloride with L-alanine ethyl ester using sodium bicarbonate and ethyl acetate.", "4. Hydrolysis of the resulting ester to the carboxylic acid using sodium hydroxide and methanol.", "5. Conversion of the carboxylic acid to the hydrochloride salt using hydrochloric acid." ] }

CAS RN

270063-50-8

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

(3S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1

InChI Key

MVUQWYZNNRALPX-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)Cl)Cl

SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl

Origin of Product

United States

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